![molecular formula C20H22N4O6S B2913641 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1323321-38-5](/img/structure/B2913641.png)
2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylphenethyl)acetamide
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Overview
Description
The compound “2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylphenethyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. While the exact structure of this compound is not provided, compounds with the benzo[d][1,3]dioxol-5-yl group are known to have interesting structural features .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this specific compound, the available resources do not provide detailed information .Scientific Research Applications
Synthesis and Characterization
This compound has been synthesized and characterized by various techniques. An expeditious synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been reported. These newly synthesized compounds have been characterized using elemental analysis, multinuclear NMR (1H, 13C, and 77Se), infrared spectroscopy (IR), and mass spectrometry. Additionally, single crystal X-ray crystallographic results and molecular geometry have been studied .
Antimicrobial Activity
The compound’s antimicrobial properties have been investigated. For instance:
- In the antifungal Rhodotorula assay, two compounds (1f and 1i) also demonstrated good antifungal activity with an MIC of 100 μg/ml (82.91% and 61.91% inhibition, respectively) .
Cytotoxicity and Anticancer Potential
The compound’s cytotoxic effects on cancer cells have been evaluated. Notably:
- The IC50 value for compound 1,1’-bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea-1,4-phenylene)disulfide (2) against HepG2 cells was 2.38 µM, and for HCT116 cells, it was 1.54 µM .
Structural Motif and Biological Applications
The benzo[d][1,3]dioxole structural motif is significant due to its presence in natural products and synthetic organic chemistry. Compounds containing this motif have important pharmaceutical and biological applications, including:
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c21-31(27,28)16-4-1-14(2-5-16)7-8-22-19(25)12-23-9-10-24(20(23)26)15-3-6-17-18(11-15)30-13-29-17/h1-6,11H,7-10,12-13H2,(H,22,25)(H2,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUVUFBLEILWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylphenethyl)acetamide |
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